Increased Lipophilicity vs. Primary Amine Analog
The tertiary dimethylamino group in the target compound confers greater lipophilicity compared to the primary amine analog. The calculated logP for (3S,4S)-3-(dimethylamino)-4-hydroxy-1lambda6-thiolane-1,1-dione is -1.72, whereas the (3S,4S)-3-amino-4-hydroxytetrahydrothiophene 1,1-dioxide analog has a logP of -2.35 . This represents a calculated difference (ΔlogP) of +0.63 units, indicating a meaningful shift towards higher lipid solubility.
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | -1.72 |
| Comparator Or Baseline | (3S,4S)-3-amino-4-hydroxytetrahydrothiophene 1,1-dioxide (CAS 444608-38-2): -2.35 |
| Quantified Difference | ΔlogP = +0.63 units |
| Conditions | ACD/Labs Percepta prediction (comparator); vendor-provided data (target) |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and extraction efficiency, making the dimethylamino analog a preferable intermediate for synthesizing compounds requiring moderate lipid solubility.
